1-(4-bromobenzyl)-4-(4-methoxybenzyl)piperazine
Overview
Description
1-(4-bromobenzyl)-4-(4-methoxybenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 1-(4-bromobenzyl)-4-(4-methoxybenzyl)piperazine is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is responsible for regulating anxiety and sleep. The compound has been shown to enhance the activity of GABA receptors, leading to its sedative and anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-(4-methoxybenzyl)piperazine has been shown to have sedative and anxiolytic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-bromobenzyl)-4-(4-methoxybenzyl)piperazine in lab experiments is its potential as a CNS depressant and anti-cancer agent. However, its limited solubility in water and potential toxicity at high doses are limitations that should be taken into consideration.
Future Directions
There are several future directions for research on 1-(4-bromobenzyl)-4-(4-methoxybenzyl)piperazine. One direction is to further investigate its potential as a CNS depressant and anti-cancer agent. Another direction is to study its potential as a treatment for other diseases, such as epilepsy and Parkinson's disease. Additionally, research could be conducted to optimize the synthesis method and improve the compound's solubility and bioavailability.
Scientific Research Applications
1-(4-bromobenzyl)-4-(4-methoxybenzyl)piperazine has shown potential in medicinal chemistry research. It has been studied for its potential as a central nervous system (CNS) depressant and as an anti-cancer agent. In CNS depressant research, the compound has been shown to have sedative and anxiolytic effects in animal models. In anti-cancer research, the compound has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O/c1-23-19-8-4-17(5-9-19)15-22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABICQDRRYOTFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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